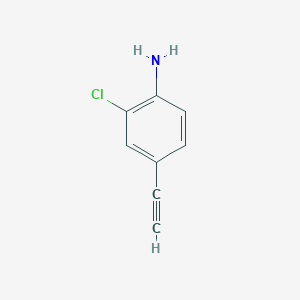

2-Chloro-4-ethynylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

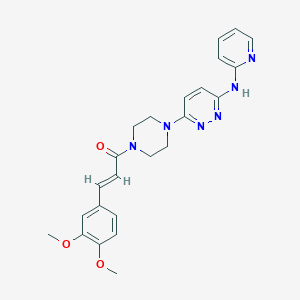

2-Chloro-4-ethynylaniline (CEA) is an organic compound that is widely used in various industries and research fields. It has a molecular formula of C8H6ClN and a molecular weight of 151.59 .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of a flavin-dependent monooxygenase, which catalyzes the stoichiometric removal of the nitro group, producing 4-Amino-3-Chlorophenol . This is followed by an aniline dioxygenase-catalyzed reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by a non-centrosymmetric space group P1 with lattice parameters a = 3.7755(2) Å, b = 13.5798(7) Å, c = 28.554(1) Å, α = 89.503(4)°, β = 88.612(4)° and γ = 86.402(4)° .Physical and Chemical Properties Analysis

This compound has a molecular weight of 151.59 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved documents.Scientific Research Applications

Synthesis of Polysubstituted Indoles and Quinolines : 2-Ethynylaniline derivatives are used in the synthesis of polyfunctionalized indoles and polysubstituted quinolines. Different substituents on the terminal alkyne lead to a switch from intramolecular cyclization to intermolecular dimerization, revealing its versatility in organic synthesis (Sakai et al., 2008).

Electrochemical Synthesis of Diazine Compounds : The electrochemical oxidation of 4-ethynylaniline in buffer solutions facilitates the synthesis of diazine compounds. This process shows potential for biological applications, including antibiotic activity, as demonstrated by molecular docking studies (Mehrdadian et al., 2021).

Synthesis of Aminoquinolines and Indoloquinolines : Palladium-catalyzed reactions of 2-ethynylanilines with isocyanides have been used to synthesize 4-halo-2-aminoquinolines and various 6H-indoloquinolines. This illustrates its role in creating complex heterocyclic compounds (Liu et al., 2013).

Development of Electro-Optical Materials : Poly(4-ethynylaniline) has been synthesized and characterized for its electro-optical properties. The material shows promising photoluminescence and could have applications in the field of materials science (Gui et al., 2006).

Synthesis of Indoles and Nitrogen Heterocycles : The compound is used in the synthesis of indoles and nitrogen heterocycles bearing aminomethyl groups. These syntheses are important for creating biologically active molecules and advancing heterocyclic chemistry (Ohta et al., 2009).

Electrochemical Synthesis of Triazoles : 4-Ethynylaniline undergoes electrochemical oxidation in the presence of sodium azide, leading to the formation of triazoles. This non-catalytic synthesis method at room temperature is a notable advancement in organic synthesis (Khazalpour et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

2-Chloro-4-ethynylaniline (CEA) is an organic compound that is widely used in various industries and research fields

Mode of Action

This inhibits the growth of tumor cells and induces their apoptosis .

Action Environment

For instance, CEA should be used in a well-ventilated area and contact with skin, inhalation, or ingestion should be avoided .

Properties

IUPAC Name |

2-chloro-4-ethynylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJRKZUOVFCSRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950601-93-1 |

Source

|

| Record name | 2-chloro-4-ethynylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2474487.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2474488.png)

![Acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]amino]acetate](/img/structure/B2474492.png)

![1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2474498.png)

![2-ethoxy-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2474500.png)

![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2474504.png)

![ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2474505.png)

![4-Chlorobenzyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B2474506.png)

![2-Chloro-1-[3-cyclopropyl-3-(2,2-difluoroethyl)azetidin-1-yl]ethanone](/img/structure/B2474507.png)